Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate
Description
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 5-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)6-3-2-5(8)4-11-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
CXCJZYYIQBOFPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CO1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of this compound typically involves cyclization reactions of suitable precursors that introduce the tetrahydropyran ring and the hydroxyl and ester functionalities. Key synthetic strategies include:
- Cyclization of β,γ-unsaturated α-oxo-esters or related precursors under controlled conditions to form the tetrahydropyran ring with the desired stereochemistry.
- Alkylation and O-alkylation reactions starting from halogenated precursors and methyl acetoacetate derivatives, followed by ring closure.
Detailed Synthetic Route from Patent Literature
A notable industrially relevant process for preparing this compound (or closely related methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate) involves the following steps:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of 1-Bromo-3-chloropropane with methyl acetoacetate | Alcoholic solvent (e.g., methanol), room temperature to mild heating | Produces haloketone intermediate |
| 2 | O-alkylation of haloketone with sodium methoxide | Sodium methoxide (dry powder or solution), nitrogen atmosphere during addition | Exothermic reaction, no catalyst required |
| 3 | Purification by fractional distillation | Recovery and reuse of solvent | Economical and environmentally friendly |
This process is advantageous due to:
- Use of sodium methoxide instead of potassium carbonate, reducing salt formation and water usage.
- Recovery and reuse of solvents, enhancing sustainability.
- No catalyst requirement, simplifying the reaction setup.
- Suitability for commercial scale manufacturing.
Alternative Synthetic Methods
- Baylis-Hillman Carbonate Route: Cyclization involving Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters has been reported to yield the compound with controlled stereochemistry.
- Heck Cross-Coupling Reactions: For related derivatives, Heck reactions using iodobenzene as a coupling partner have been employed to improve reaction efficiency and stereochemical purity.
Purification Techniques
Purification of the synthesized compound is typically achieved by:
- Silica gel chromatography using ethyl acetate/hexane gradients.
- Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and methanol/water eluents for polar impurities.
- Fractional distillation to isolate the pure compound and recover solvents.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Solvent | Methanol, ethanol, isopropanol | Methanol preferred for solubility and reaction efficiency |
| Base | Sodium methoxide (dry powder or solution) | Lower molecular weight than potassium carbonate, less salt formation |
| Temperature | Mild heating (room temperature to ~70°C) | Controlled to avoid side reactions |
| Atmosphere | Nitrogen during base addition | Prevents oxidation and moisture interference |
| Molar Ratios | 1 (1-Bromo-3-chloropropane) : 1.07–1.25 (methyl acetoacetate) : 1.48–2.59 (sodium methoxide) | Optimized for yield and purity |
Research Findings and Analysis
- The use of sodium methoxide significantly reduces environmental impact by minimizing salt waste and water consumption.
- The reaction proceeds exothermically without the need for additional catalysts, simplifying scale-up.
- The stereochemical configuration (2S,5R) of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
- Purification methods ensure high stereochemical purity (>97%) and removal of byproducts.
- The process is adaptable for kilogram to metric ton scale production under cGMP conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + O-alkylation (Patent method) | 1-Bromo-3-chloropropane, methyl acetoacetate, sodium methoxide | Alcoholic solvent, nitrogen atmosphere, fractional distillation | Economical, environmentally friendly, scalable | Requires careful control of molar ratios |
| Baylis-Hillman carbonate cyclization | Baylis-Hillman carbonates, β,γ-unsaturated α-oxo-esters | Controlled temperature, catalyst | Good stereochemical control | More complex precursor synthesis |
| Heck cross-coupling | Iodobenzene, palladium catalyst | Elevated temperature (~100°C), catalyst recovery needed | High stereochemical purity | Catalyst cost and environmental impact |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate has been identified as a promising scaffold for the development of bioactive compounds. Its structural features allow for modifications that can enhance biological activity.
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Properties : Some studies suggest that compounds derived from this compound may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Organic Synthesis
The compound serves as an important intermediate in synthetic organic chemistry. Its utility is highlighted in the synthesis of various complex molecules.
- Synthesis of Pyran Derivatives : this compound is often used in multicomponent reactions to synthesize pyran derivatives, which are valuable in pharmaceuticals and agrochemicals .
- Building Block for Natural Products : It acts as a building block in the synthesis of natural products, contributing to the development of new drugs and therapeutic agents .
Case Study 1: Antioxidant Activity
A study published in Molecules demonstrated the antioxidant potential of derivatives synthesized from this compound. The researchers evaluated the compounds using various assays, including DPPH and ABTS radical scavenging tests, showing promising results that suggest these derivatives could be developed into antioxidant agents for health supplements .
Case Study 2: Anti-inflammatory Research
In another study, researchers focused on the anti-inflammatory effects of a specific derivative of this compound. The compound was tested in vitro on human cell lines, revealing its potential to reduce pro-inflammatory cytokines. This finding supports further exploration into its application as a therapeutic agent for conditions like arthritis and other inflammatory disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
Methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate
- Molecular Formula : C₇H₁₂O₄ (identical to the target compound).
- Key Difference : The ester group is located at the 3-position instead of the 2-position.
- Impact: This positional isomerism may alter steric and electronic properties, affecting reactivity and intermolecular interactions.
Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate
- Molecular Formula: C₈H₁₃NO₃ (CAS 146689-73-8).
- Key Differences: Ethyl ester (vs. methyl ester) increases lipophilicity. Amino group (vs.
- Applications: The amino group enables participation in nucleophilic reactions, making it versatile in peptide coupling or heterocycle synthesis .
Benzopyran-Based Derivatives
Compounds such as Methyl 5,6,7,8-Tetrahydro-7-methyl-2,5-dioxo-2H-1-benzopyran-3-carboxylate (2d) and Methyl 7,8-Dihydro-7,7-dimethyl-2,5-dioxo-2H,5H-pyrano[4,3-b]pyran-3-carboxylate (2g) feature fused aromatic rings and additional oxo groups:
- Structural Complexity : The benzopyran scaffold introduces planar aromaticity, contrasting with the fully saturated tetrahydropyran ring in the target compound.
- Electronic Effects : Electron-withdrawing oxo groups at the 5-position enhance electrophilicity at the 3-carboxylate site, facilitating nucleophilic attacks (e.g., in Michael addition reactions) .
- Spectroscopic Data :
Functionalized Pyran Derivatives with Diverse Substituents
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)
- Key Features: Incorporation of amino, cyano, and phenyl groups.
- Reactivity: The cyano groups enable cyclization reactions, while amino groups participate in hydrogen bonding, influencing solubility and crystallinity .
((5S)-5-((Tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol
- Structural Context : Combines a tetrahydronaphthalene core with a tetrahydropyran-protected hydroxyl group.
Physicochemical and Computational Comparisons
Biological Activity
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a hydroxyl group at the 5-position and a carboxylate ester at the 2-position, contribute to its potential biological activities. This article presents a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 160.17 g/mol. The compound's structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Methyl tetrahydro-2H-pyran-2-carboxylate | High | Lacks hydroxyl group at the 5-position |
| Ethyl tetrahydrofuran-2-carboxylate | Moderate | Contains an ethyl group instead of a methyl group |
| (R)-5-Oxotetrahydrofuran-2-carboxylic acid | Moderate | Contains an oxo group instead of hydroxyl |
| Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | Moderate | Has an oxo group at the 4-position |
| Tetrahydro-2H-pyran-2-carboxylic acid | High | Lacks methyl ester functionality |
Antitumor Activity
Research indicates that derivatives of compounds structurally related to this compound exhibit significant antitumor properties. For instance, a study on novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives demonstrated promising anti-proliferative activity against glioma cell lines HT1080 and U87, with an IC50 of 1.43 μM and 4.6 μM respectively . This suggests that similar derivatives may hold therapeutic potential against various cancers.
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial properties. In studies focusing on structure-activity relationships, compounds with similar frameworks have shown effectiveness against bacterial strains such as Pseudomonas aeruginosa. The inhibition mechanisms often involve interference with bacterial cell wall synthesis, which could be extrapolated to predict potential activity for this compound .
Case Studies
- Antitumor Evaluation : A case study evaluated the anti-proliferative effects of related compounds on glioma cells, revealing that specific modifications in the hydroxyl and carboxylic functionalities significantly enhanced biological activity .
- Antimicrobial Testing : Another study assessed the efficacy of pyridone methylsulfone analogs against Pseudomonas aeruginosa, providing insights into how structural modifications impact antimicrobial potency .
Structure-Kinetic Relationship Studies
A critical aspect of understanding the biological activity of this compound lies in its structure-kinetic relationships. Research has shown that modifications at specific positions can lead to variations in binding kinetics and biological efficacy, which are crucial for drug development .
Q & A
Q. What are the common synthetic routes for Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves protecting the hydroxyl group of 5-hydroxytetrahydro-2H-pyran-2-carboxylic acid derivatives. For example, (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can react with 3,4-dihydro-2H-pyran in dichloromethane under acidic conditions (e.g., pyridinium p-toluenesulfonate) to form a tetrahydropyran-protected intermediate . Subsequent reduction with lithium aluminum hydride (LAH) in THF yields the alcohol derivative, which is purified via filtration and solvent evaporation. Characterization relies on H-NMR and IR spectroscopy to confirm functional group transformations (e.g., hydroxyl protection, ester reduction) .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is used to assess purity (>97% by HLC, as per reagent standards) . Structural confirmation employs H-NMR to identify proton environments (e.g., methyl ester at δ 3.6–3.8 ppm, hydroxyl protons as broad singlets) and mass spectrometry (MS) for molecular ion validation (e.g., m/z 246.215 for methyl 4-hydroxy-2-oxo-6-phenyl derivatives) . Polarimetry may also resolve stereochemistry in chiral derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?
- Methodological Answer : Discrepancies in stereochemistry often arise from ambiguous NOE (Nuclear Overhauser Effect) data or overlapping NMR signals. To address this, advanced techniques like 2D-NMR (e.g., COSY, HSQC) can clarify spatial relationships between protons. For example, in (2S,5R)-configured derivatives, coupling constants ( and ) and NOESY correlations between axial/equatorial protons distinguish stereoisomers . X-ray crystallography provides definitive proof of configuration, as seen in resolved structures of related tetrahydropyran carboxylates .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer : Yield optimization requires stepwise monitoring. For instance, in the LAH reduction of ester intermediates, maintaining anhydrous conditions (e.g., THF dried over molecular sieves) and controlled temperature (0–5°C) minimizes side reactions . Kinetic studies using inline FTIR or LC-MS can identify bottlenecks (e.g., incomplete hydroxyl protection). Computational tools like retrosynthetic analysis (via databases like Reaxys or Pistachio) predict feasible pathways and competing side reactions, enabling reagent selection (e.g., HATU for amidation vs. DCC for esterification) .
Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SN2 reactions, as demonstrated in the synthesis of iodomethyl derivatives using triphenylphosphine and imidazole in DMF . Lower temperatures (e.g., –20°C) favor kinetic control in stereoselective reactions, while elevated temperatures (e.g., reflux in dioxane) promote thermodynamic outcomes, as seen in cyclization reactions of pyran carboxylates . Solvent screening via Design of Experiments (DoE) can statistically identify optimal conditions .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?
- Methodological Answer : Divergences often arise from force field limitations in modeling hydrogen bonding or solvent effects. To reconcile this:
- Validate computational models (e.g., DFT calculations for tautomer stability) against experimental pKa values or IR spectra .
- Use hybrid methods like QM/MM (Quantum Mechanics/Molecular Mechanics) for accurate transition-state modeling in ester hydrolysis .
- Cross-reference synthetic yields with database-predicted feasibility scores (e.g., Pistachio plausibility thresholds >0.01) .
Method Development
Q. What protocols ensure reproducibility in scaling up lab-scale syntheses of this compound derivatives?
- Methodological Answer : Scale-up requires rigorous process analytical technology (PAT):
- Reaction Monitoring : Use inline Raman spectroscopy to track ester conversion in real time .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures for high-purity crystals) or continuous flow systems .
- Documentation : Adopt standardized reaction descriptors (e.g., temperature gradients, stirring rates) as per industrial guidelines .
Safety and Handling
Q. What safety protocols are essential when handling reactive intermediates in its synthesis?
- Methodological Answer :
- LAH Handling : Quench excess LAH with ethyl acetate or saturated ammonium chloride under inert atmospheres to prevent violent exotherms .
- Toxic Byproducts : Monitor for hydrazine derivatives (e.g., Girard’s reagent T byproducts) using LC-MS and implement fume hood protocols .
- Waste Disposal : Neutralize acidic waste (e.g., pyridinium salts) with sodium bicarbonate before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
